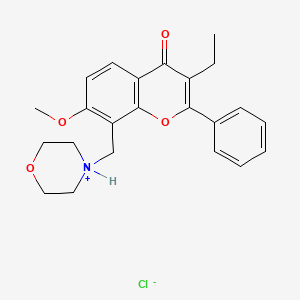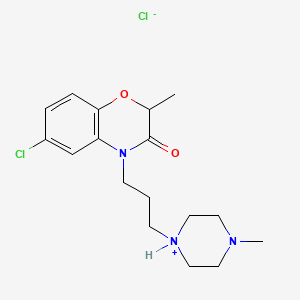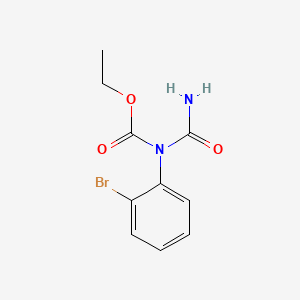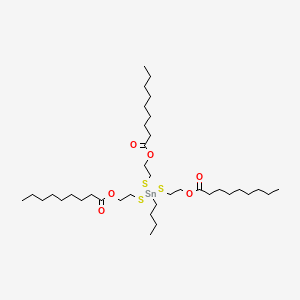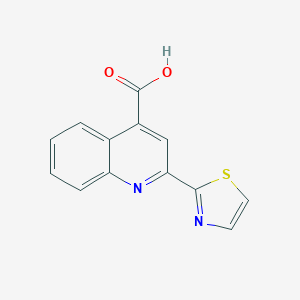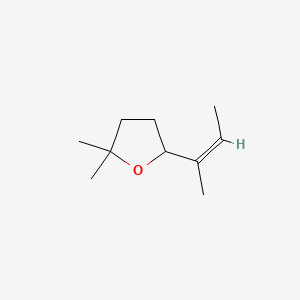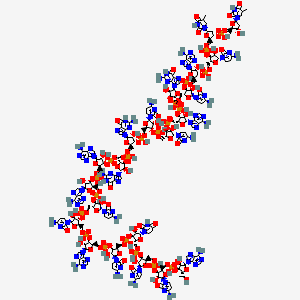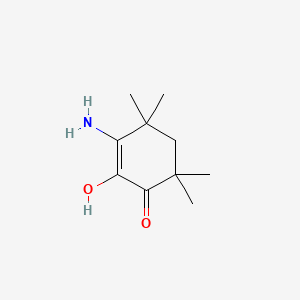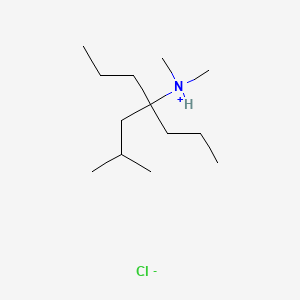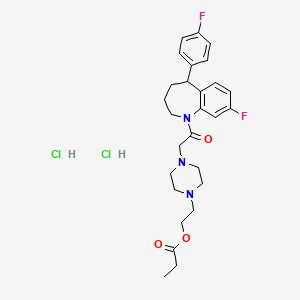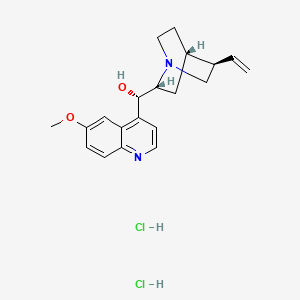![molecular formula C16H18ClNS B13771570 6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride CAS No. 82394-08-9](/img/structure/B13771570.png)
6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride is an organic compound known for its unique chemical structure and properties. It is a solid at room temperature, appearing as colorless or slightly yellow crystals. This compound is soluble in organic solvents but has low solubility in water. It is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride can be achieved through various synthetic routes. One common method involves the reaction of benzo[b,e]thiophene compounds with amines. The specific reaction conditions and steps depend on the experimental setup, but typically involve:
Starting Materials: Benzo[b,e]thiophene and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature and pressure.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The process may include:
Bulk Reactors: Using large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to maintain consistent reaction conditions and improve scalability.
Automated Purification: Utilizing automated systems for purification to ensure high throughput and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted benzothiepin derivatives.
Applications De Recherche Scientifique
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, electronic materials, and as a copper foil etching agent.
Mécanisme D'action
The mechanism of action of 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes, altering their activity.
Modulating Pathways: Influencing biochemical pathways, leading to changes in cellular functions.
Chemical Interactions: Engaging in chemical interactions with other molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(dimethyl)azanium chloride : A closely related compound with similar structural features but different substituents.
- 11-Amino-6,11-dihydro dibenzo[b,e]thiepine : Another related compound used in similar applications .
Uniqueness
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride stands out due to its specific chemical structure, which imparts unique properties and reactivity. Its ability to participate in diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
82394-08-9 |
|---|---|
Formule moléculaire |
C16H18ClNS |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H17NS.ClH/c1-17-10-15-13-7-3-2-6-12(13)11-18-16-9-5-4-8-14(15)16;/h2-9,15,17H,10-11H2,1H3;1H |
Clé InChI |
QYVJZJBUIBZARG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
